

Application of Peptide Nucleic Acids (PNA) in Gene Targeting and Editing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNA) are synthetic DNA mimics that possess a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone of natural nucleic acids.[1][2] This unique structural feature confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, resistance to enzymatic degradation by nucleases and proteases, and the ability to form stable triplex structures with double-stranded DNA.[2][3][4][5][6] These characteristics make PNAs a powerful tool for gene targeting and editing, offering a nuclease-free alternative to other genome editing technologies like CRISPR-Cas9.[1] PNA-mediated gene editing has shown promise in preclinical models for various genetic disorders, including β -thalassemia and Duchenne muscular dystrophy, with the advantage of low off-target effects.[2][4][7][8][9]

Mechanisms of PNA-Mediated Gene Editing

PNA-based gene editing primarily relies on the cell's endogenous DNA repair machinery.[7][10] By binding to a specific locus in the genome, PNAs create structures that are recognized by cellular repair pathways, leading to site-specific modification of the DNA sequence. Two main mechanisms are employed:

 Triplex-Mediated Gene Editing: Bis-PNAs, which consist of two PNA strands linked by a flexible linker, can bind to homopurine tracts in double-stranded DNA to form a



PNA/DNA/PNA triplex structure.[3][4][6] One PNA strand binds via Watson-Crick base pairing, while the other binds through Hoogsteen base pairing.[3][4][6] This triplex formation distorts the DNA helix, triggering the Nucleotide Excision Repair (NER) pathway.[3][4] The cell's repair machinery can then be harnessed to incorporate a desired genetic modification from a co-delivered donor DNA template through homologous recombination.[1][7]

Strand Invasion and Donor-Independent Editing: Single-stranded PNAs can invade the DNA duplex and bind to their complementary sequence, displacing the other DNA strand.[4] This strand invasion can be used to introduce specific mutations. In some cases, PNA binding alone, with a single base mismatch to the target sequence, can be sufficient to trigger the cell's repair mechanisms to correct the mutation without the need for a donor DNA template.
[3] This approach has been explored for correcting a cryptic splice site in the dystrophin gene.[3]

PNA Design and Chemical Modifications

The efficacy of PNA-mediated gene editing is highly dependent on the design and chemical modification of the PNA molecule.

- Bis-PNAs: As mentioned, these are designed for triplex formation and are effective for targeting homopurine sequences.[3][4]
- Tail-Clamp PNAs (tcPNAs): In this design, the Watson-Crick binding domain is extended, enhancing binding specificity.[4][5]
- Gamma (y)-PNAs: The introduction of a gamma modification to the PNA backbone can improve solubility and binding affinity to DNA and RNA.[2][7]
- Cell-Penetrating Peptides (CPPs): Conjugating PNAs with CPPs, such as TAT or penetratin, can enhance their cellular uptake.[3][7]

Delivery Strategies

A significant hurdle for the in vivo application of PNAs is their limited ability to cross cell membranes.[6][7] Various delivery strategies have been developed to overcome this challenge:



- Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have emerged as a leading method for co-delivering PNAs and donor DNA in vivo.[1][3][4][5][7][8][9][10][11][12] These nanoparticles can be surface-modified with cell-penetrating peptides to improve cellular uptake.[3][4]
- Electroporation and Microinjection: These physical methods can be used for in vitro delivery of PNAs but are not suitable for in vivo applications.[4][5]

Quantitative Data on PNA-Mediated Gene Editing Efficiency

The following table summarizes key quantitative data from preclinical studies on PNA-mediated gene editing.

Target Gene/Disease Model	PNA Delivery Method	Cell Type/Organism	Gene Editing Efficiency	Reference
CCR5	Nanoparticles with TAT or AP peptides	Human CD34+ hematopoietic progenitor cells	~2.46%	[3]
β-globin (β- thalassemia)	Nanoparticles	Mouse bone marrow cells	Up to 15%	[1]
β-globin (β- thalassemia)	Nanoparticles	Human cells in vitro	5%	[1]
β-globin (β- thalassemia)	Nanoparticles	Fetal mice	6-7% (curative)	[8][11]
Dystrophin (DMD)	Single-stranded PNAs	Not specified	Not quantified	[3]

Experimental Protocols

Protocol 1: PNA and Donor DNA Encapsulation in PLGA Nanoparticles



This protocol describes the preparation of PNA and donor DNA-loaded PLGA nanoparticles using a double emulsion solvent evaporation method.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- PNA (custom synthesized)
- Donor DNA (single-stranded oligonucleotide)
- Nuclease-free water
- Micro-tip probe sonicator
- Magnetic stirrer
- Centrifuge

Procedure:

- Dissolve PLGA in DCM to create a 5% (w/v) solution.
- In a separate tube, dissolve the PNA and donor DNA in nuclease-free water.
- Add the aqueous PNA/donor DNA solution to the PLGA/DCM solution.
- Emulsify the mixture by sonication on ice to create a water-in-oil (w/o) primary emulsion.
- Add the primary emulsion to a solution of 5% PVA in water.
- Immediately sonicate the mixture on ice to form a water-in-oil-in-water (w/o/w) double emulsion.



- Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate and the nanoparticles to harden.
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles three times with nuclease-free water to remove residual PVA and unencapsulated PNA/donor DNA.
- Resuspend the nanoparticles in a suitable buffer for in vitro or in vivo use.

Protocol 2: In Vitro Gene Editing in Cultured Cells Using PNA-Nanoparticles

This protocol outlines the procedure for treating cultured mammalian cells with PNAnanoparticles to achieve gene editing.

Materials:

- Cultured mammalian cells (e.g., HEK293T, CD34+ cells)
- Complete cell culture medium
- PNA-nanoparticles (from Protocol 1)
- Phosphate-buffered saline (PBS)
- Flow cytometer or equipment for genomic DNA analysis

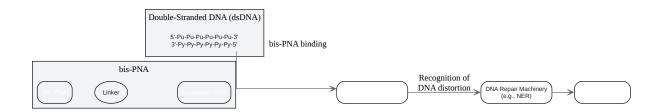
Procedure:

- Plate the cells in a multi-well plate and allow them to adhere overnight.
- The next day, replace the culture medium with fresh medium containing the desired concentration of PNA-nanoparticles.
- Incubate the cells with the nanoparticles for 24-72 hours.
- After incubation, wash the cells with PBS to remove any remaining nanoparticles.



- Harvest the cells for downstream analysis.
- To quantify gene editing efficiency, genomic DNA can be extracted and analyzed by methods such as:
 - Sanger sequencing of the target locus: To detect specific nucleotide changes.
 - Next-generation sequencing (NGS): For a more comprehensive analysis of on-target and off-target editing.
 - Droplet digital PCR (ddPCR): For accurate quantification of the edited allele.[13]
 - Reporter assays: Using cell lines with reporter genes (e.g., GFP) that are activated or inactivated upon successful editing.[13][14]

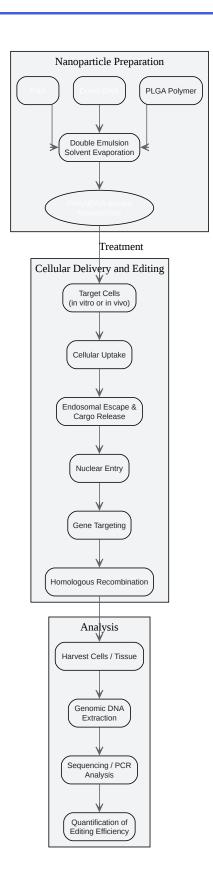
Visualizations



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Caption: Mechanism of PNA-mediated triplex formation and gene editing.





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